

A Technical Guide to Biotin-nPEG-Amine: Chemical Properties and Solubility

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Compound of Interest		
Compound Name:	Biotin-nPEG-amine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and solubility of **Biotin-nPEG-amine**, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the key characteristics of these molecules, provides experimental protocols for their use and characterization, and illustrates relevant workflows and pathways.

Core Chemical Properties of Biotin-nPEG-Amine

Biotin-nPEG-amine is a heterobifunctional linker composed of a biotin moiety, a polyethylene glycol (PEG) spacer of variable length (n), and a terminal primary amine group.[1] The biotin group provides a high-affinity binding site for avidin and streptavidin, a cornerstone of many biochemical assays and purification methods.[2] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, reduces steric hindrance, and improves the solubility of the conjugated species.[3][4] The terminal amine group allows for covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, present on proteins, peptides, surfaces, and other molecules.[5][6]

The general structure of **Biotin-nPEG-amine** is as follows:

Biotin — (CH₂CH₂O)n — Linker — NH₂



The length of the PEG chain (n) can be varied to optimize spacing, solubility, and other properties for specific applications. Below is a summary of the chemical properties for several common **Biotin-nPEG-amine** variants.

Compound	PEG Units (n)	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Biotin-PEG2- amine	2	C16H30N4O4S	374.5	138529-46-1[7]
Biotin-PEG3- amine	3	C18H34N4O5S	418.6	359860-27-8[5]
Biotin-PEG4- amine	4	C20H38N4O6S	462.60	663171-32-2[8]

Solubility Profile

The PEG linker significantly influences the solubility of **Biotin-nPEG-amine**. Generally, these compounds exhibit good solubility in aqueous solutions and a range of organic solvents. The solubility tends to increase with the length of the PEG chain.

Compound	Solvent	Solubility
Biotin-PEG2-amine	Water, DMSO, DMF	Soluble[7]
Biotin-PEG3-amine	DMF	20 mg/mL[9]
DMSO	20 mg/mL[9], 245 mg/mL[10]	
Ethanol	20 mg/mL[9]	_
PBS (pH 7.2)	10 mg/mL[9]	_
Water	95 mg/mL[10]	
Biotin-PEG4-amine	DMSO	100 mg/mL (with sonication)[8]

Experimental Protocols



General Protocol for Biotinylation of Proteins using Biotin-nPEG-Amine

This protocol describes the covalent conjugation of **Biotin-nPEG-amine** to a protein containing accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- · Protein to be biotinylated
- Biotin-nPEG-amine
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Desalting column or dialysis cassette

Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of NHS and EDC to the protein solution. Incubate for 15 minutes at room temperature.
- Biotinylation Reaction: Immediately add a 20- to 100-fold molar excess of Biotin-nPEGamine (dissolved in Coupling Buffer) to the activated protein solution. The primary amine of the Biotin-nPEG-amine will react with the activated carboxyl groups to form a stable amide bond.



- Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
- Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.
- Purification: Remove excess, unreacted **Biotin-nPEG-amine** and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- Characterization: Confirm the extent of biotinylation using methods such as the HABA (4'hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol for Determining the Kinetic Solubility of BiotinnPEG-Amine

This protocol is adapted from a general kinetic solubility assay and can be used to determine the solubility of **Biotin-nPEG-amine** in a high-throughput format using nephelometry.[11]

Materials:

- Biotin-nPEG-amine
- DMSO (anhydrous)
- Buffer Solution (e.g., Phosphate-Buffered Saline, PBS)
- Microtiter plates (96-well, clear bottom)
- Nephelometer

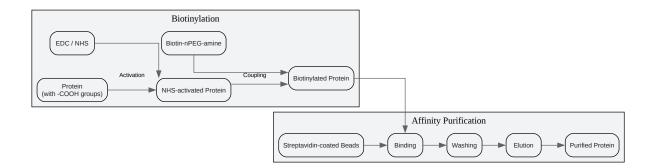
Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of Biotin-nPEGamine in DMSO (e.g., 10-50 mM).
- Plate Setup: Dispense a small volume (e.g., 2 μL) of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a negative control.



- Addition of Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations of the Biotin-nPEG-amine.
- Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
- Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.
- Data Analysis: Plot the light scattering units against the concentration of Biotin-nPEGamine. The concentration at which a significant increase in light scattering is observed represents the kinetic solubility limit.

Visualizations Workflow for Protein Biotinylation and Affinity Purification

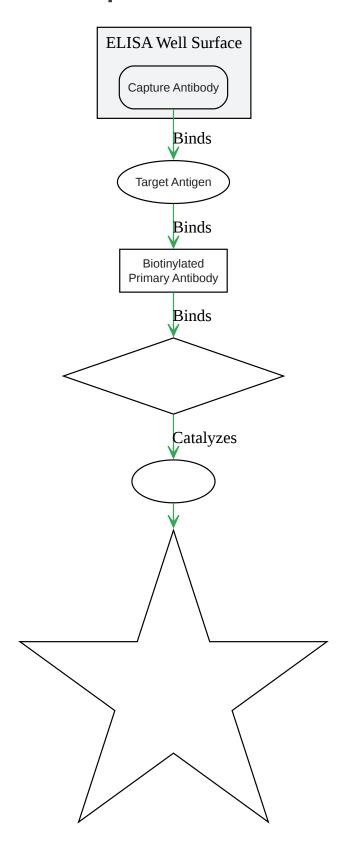


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Caption: Workflow of protein biotinylation and subsequent affinity purification.



Principle of Biotin-Streptavidin Based ELISA

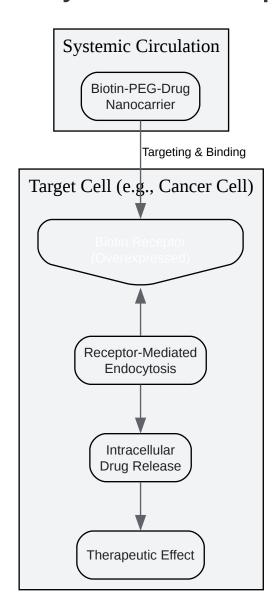


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Caption: Principle of a sandwich ELISA utilizing biotin-streptavidin interaction.

Targeted Drug Delivery via Biotin Receptor



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Caption: Targeted drug delivery using Biotin-PEG functionalized nanocarriers.

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